Borobetaine methyl ester

Description

Properties

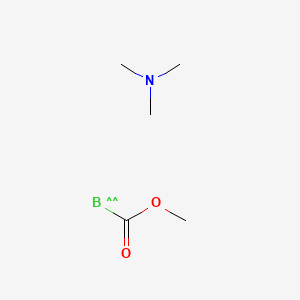

Molecular Formula |

C5H12BNO2 |

|---|---|

Molecular Weight |

128.97 g/mol |

InChI |

InChI=1S/C3H9N.C2H3BO2/c1-4(2)3;1-5-2(3)4/h1-3H3;1H3 |

InChI Key |

KFBQHGCAUMJZND-UHFFFAOYSA-N |

SMILES |

[B]C(=O)OC.CN(C)C |

Canonical SMILES |

[B]C(=O)OC.CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Borobetaine Methyl Ester and Analogous Boron Containing Methyl Esters

Direct Synthesis Approaches

Direct synthetic routes to borobetaine methyl ester and its analogs involve the strategic formation of the ester moiety on a pre-existing boron-containing scaffold or the introduction of the boron functional group onto a molecule that already contains the methyl ester.

Esterification Reactions for Methyl Ester Moiety Formation

The formation of the methyl ester group in this compound can be achieved through the esterification of its carboxylic acid precursor, trimethylamine-carboxyborane (B15344473). While direct esterification of trimethylamine-carboxyborane is a feasible approach, a notable one-pot reaction combines bromination and esterification. In this process, trimethylamine-carboxyborane is treated with bromine in the presence of an alcohol, such as methanol (B129727), to yield the corresponding ester of trimethylamine-dibromocarboxyborane. researchgate.net For the synthesis of the non-halogenated methyl ester, this suggests that standard acid-catalyzed esterification methods, such as the Fischer-Speier esterification using methanol with a catalytic amount of a strong acid, could be applicable, though specific documented examples for this exact transformation are not prevalent.

A related method involves the treatment of tertiary amides with trimethyloxonium (B1219515) tetrafluoroborate (B81430) to generate an imidate intermediate, which is then hydrolyzed to the corresponding methyl ester. researchgate.net This approach could potentially be adapted for the conversion of amide precursors to boron-containing methyl esters.

Boron-Centric Functionalization Strategies

These strategies focus on the introduction and manipulation of the boron center to construct the desired this compound or analogous structures.

The synthesis of this compound can be envisioned through the borylation of suitable precursors. A common precursor for amine-carboxyboranes is the corresponding amine-cyanoborane. The synthesis of trimethylamine-carboxyborane itself can be achieved from trimethylamine-cyanoborane. Borylation reactions, such as the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a boron reagent with an organic halide, could potentially be employed on precursors to install the boron functionality before its conversion to the carboxyborane and subsequent esterification. acs.org

Photocatalytic methods have emerged as powerful tools for the synthesis of organoboron compounds under mild conditions. A particularly relevant approach is the decarboxylative borylation of aliphatic carboxylic acids. organic-chemistry.orgacs.orgnih.govnih.gov This method typically involves the conversion of a carboxylic acid to a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. organic-chemistry.orgacs.orgnih.gov Upon irradiation with visible light in the presence of a photocatalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), the NHPI ester undergoes decarboxylation to form an alkyl radical, which is then trapped by the boron reagent to yield the corresponding alkyl boronate ester. organic-chemistry.orgacs.orgnih.gov This strategy provides a route to boron-containing esters from readily available carboxylic acids.

| Substrate Type | Borylating Agent | Photocatalyst | Light Source | Solvent | Yield (%) |

| Primary Alkyl NHPI Ester | B₂pin₂ | [Ir(ppy)₂(dtbpy)]PF₆ | 45W CFL | DMF/MeCN/H₂O | ~77 |

| Secondary Alkyl NHPI Ester | B₂(OH)₄ | [Ir(ppy)₂(dtbpy)]PF₆ | Visible Light | DMF | Good |

| Tertiary Alkyl NHPI Ester | B₂cat₂ | None (EDA complex) | Visible Light | DMA | Variable |

This table presents a summary of representative conditions for photocatalytic decarboxylative borylation of N-hydroxyphthalimide esters, analogous to the synthesis of boron-containing esters.

Indirect Synthesis and Derivatization Routes

Indirect methods involve the synthesis of versatile boron-containing intermediates that can be subsequently converted to the desired methyl esters.

Precursor-Based Synthesis of Boron-Containing Compounds

A common strategy for the synthesis of alkylboronic esters involves the reaction of organometallic reagents with a boron-containing electrophile. acs.orgnih.govescholarship.orgresearchgate.netorganic-chemistry.org Grignard reagents and organolithium compounds can react with borate (B1201080) esters, such as trimethyl borate or triisopropyl borate, to form the corresponding boronic acids after acidic workup. acs.org These boronic acids can then be esterified with a diol, like pinacol (B44631), to afford the stable boronic esters. acs.org

Alternatively, aminoboranes can serve as precursors. For instance, diisopropylaminoborane (B2863991) can react with Grignard reagents to produce organo(diisopropylamino)boranes, which upon hydrolysis yield boronic acids. escholarship.org Furthermore, amine-borane complexes can be converted to lithium aminoborohydrides, which then react with terminal alkynes to generate alkynyl borane-amine complexes. purdue.edu These intermediates offer a variety of handles for further functionalization to obtain the desired boron-containing esters.

| Organometallic Reagent | Boron Precursor | Solvent | Temperature | Product Type |

| Grignard Reagent | Pinacolborane | THF | Ambient | Pinacol Boronate Ester |

| Organolithium Reagent | Trimethyl Borate | Ethereal | Low | Boronic Acid (after workup) |

| Grignard Reagent | Diisopropylaminoborane | THF | 0 °C to Ambient | Organo(diisopropylamino)borane |

This table summarizes common precursor-based methods for the synthesis of boronic esters and their precursors.

Post-Synthetic Methyl Esterification

Post-synthetic methyl esterification is a common and effective strategy for obtaining this compound and related compounds. This approach typically involves the synthesis of a carboxylic acid precursor, such as trimethylamine-carboxyborane (Me₃N·BH₂COOH), followed by its conversion to the corresponding methyl ester.

A notable method for the synthesis of analogous boron-containing methyl esters involves a one-pot reaction starting from trimethylamine-carboxyborane. This process leads to the formation of trimethylamine-dihalocarboxyborane esters. While not identical to this compound, the methodology for the esterification step is highly relevant.

In a typical procedure, trimethylamine-carboxyborane is treated with bromine in methanol. The reaction proceeds at 0°C and results in the simultaneous bromination of the boron center and esterification of the carboxyl group. This method has been shown to be efficient for the synthesis of various esters of trimethylamine-dibromocarboxyborane.

Detailed research findings have demonstrated that the stoichiometry of the reactants and the reaction time are critical parameters for achieving high yields and purity. For the synthesis of the methyl ester of trimethylamine-dibromocarboxyborane, specific conditions have been reported.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| Trimethylamine-carboxyborane | Bromine (2.5 equiv.) | Methanol | 0°C | 4 h | Trimethylamine-dibromocarboxyborane methyl ester | ~99% |

This one-pot bromination/esterification sequence highlights a feasible route for the post-synthetic modification of a borobetaine precursor to its corresponding ester. The high yield and purity of the product underscore the efficiency of this synthetic strategy.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to the synthesis of analogous boron-containing compounds. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One key aspect of green chemistry is the use of environmentally benign solvents. In the context of synthesizing boron-containing esters, the use of ethanol (B145695) as a solvent has been explored in multicomponent reactions to produce boron-containing dihydropyridines and dihydropyrimidinones. Ethanol is considered a green solvent due to its low toxicity and biodegradability.

Furthermore, alternative energy sources can be employed to enhance the efficiency and sustainability of synthetic processes. Microwave irradiation and infrared radiation have been utilized as activation modes in the synthesis of boron-containing esters, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods.

The principles of green chemistry applicable to the synthesis of this compound and its analogues can be summarized as follows:

| Green Chemistry Principle | Application in Boron-Containing Ester Synthesis |

|---|---|

| Use of Safer Solvents | Employing solvents like ethanol, which are less toxic and more biodegradable than traditional organic solvents. |

| Energy Efficiency | Utilizing microwave or infrared irradiation to reduce reaction times and energy consumption. |

| Atom Economy | Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all materials used in the process into the final product. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials where feasible. |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Optimization of Synthetic Conditions and Process Design

The optimization of synthetic conditions is crucial for the efficient and scalable production of this compound and its analogues. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. Process design, on the other hand, focuses on developing a robust and reproducible manufacturing process.

In the synthesis of related organoboron compounds, such as aryl boronic esters via the Miyaura borylation reaction, significant improvements have been achieved through the optimization of the base. The use of lipophilic bases, for instance, has been shown to enhance reaction rates and allow for lower catalyst loadings under milder conditions.

Key parameters that are typically optimized in the synthesis of boron-containing compounds include:

Catalyst System: Selection of the appropriate catalyst and ligands is critical for achieving high efficiency and selectivity.

Base: The choice of base can significantly influence the reaction rate and yield.

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics.

Temperature: Optimizing the reaction temperature is essential for balancing reaction rate and selectivity.

Reactant Stoichiometry: The molar ratio of reactants can impact product yield and the formation of byproducts.

Process design for the synthesis of this compound would involve considerations for scaling up the optimized laboratory procedure. This includes aspects such as reactor design, heat and mass transfer, and downstream processing for product isolation and purification. The goal is to develop a process that is not only efficient but also safe and economically viable.

The following table summarizes key areas for optimization and their potential impact on the synthesis of boron-containing esters:

| Parameter for Optimization | Objective | Potential Impact |

|---|---|---|

| Catalyst Loading | Minimize catalyst usage | Reduced cost and environmental impact |

| Reaction Temperature | Lowering the temperature | Improved energy efficiency and selectivity |

| Reaction Time | Shorten the duration of the reaction | Increased throughput and reduced operational costs |

| Solvent Selection | Use of greener and more efficient solvents | Enhanced sustainability and improved reaction performance |

Through careful optimization of these parameters and thoughtful process design, the synthesis of this compound can be made more efficient, scalable, and sustainable.

Chemical Reactivity and Transformation Studies of Borobetaine Methyl Ester

Mechanistic Investigations of Boron-Related Reactions

The presence of a boron atom in borobetaine methyl ester is central to its unique reactivity. The interactions at the boron center, including its ability to form radical species and participate in carbon-boron bond formation, are of significant interest.

Boryl radicals are neutral chemical species with an unpaired electron centered on the boron atom. wikipedia.org The generation of boryl radicals from boronic esters, structurally related to this compound, can be achieved through several pathways. One common method involves the homolytic cleavage of a bond to the boron atom, which can be initiated by light or radical initiators. fu-berlin.denih.gov For instance, α-halo boronic esters can undergo homolytic scission when exposed to visible light in the presence of a Lewis base. fu-berlin.de

In the context of this compound, the presence of the quaternary ammonium (B1175870) group could influence radical generation. The electron-withdrawing nature of this group might affect the stability and reactivity of the resulting boryl radical. Once generated, these radicals are versatile intermediates in organic synthesis. wikipedia.org They can participate in a variety of reactions, including additions to unsaturated bonds and hydrogen atom transfer (HAT) processes. nih.gov The reactivity of a boryl radical is influenced by the substituents on the boron atom; however, specific data on the reactivity of a borobetaine-derived boryl radical is not extensively documented.

Table 1: Common Methods for Boryl Radical Generation from Boronic Esters

| Method | Description | Initiator/Catalyst |

| Homolytic Scission of α-Halo Boronic Esters | Cleavage of the carbon-halogen bond adjacent to the boron atom. | Visible light, Lewis base |

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from a suitable donor. | Radical initiator |

| Photoredox Catalysis | Single-electron transfer to or from the boronic ester. | Photocatalyst |

This table is generated based on general knowledge of boryl radical generation and may not have been specifically demonstrated for this compound.

The formation of carbon-boron (C-B) bonds is a cornerstone of organoboron chemistry, enabling the synthesis of a wide array of valuable compounds. thieme-connect.de For molecules like this compound, understanding the mechanisms of C-B bond formation is crucial for its synthesis and derivatization. These reactions often involve the interaction of a boron-containing electrophile with a carbon-based nucleophile, or vice versa. thieme-connect.de

One of the most prominent methods for C-B bond formation is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.net While this is a cross-coupling reaction rather than a direct formation on a precursor, the principles are relevant. Direct C-B bond formation can occur through various mechanisms, including:

Hydroboration: The addition of a B-H bond across a carbon-carbon double or triple bond.

Borylation of C-H bonds: Catalytic activation and functionalization of a carbon-hydrogen bond with a boron-containing reagent.

Reaction of organometallic reagents with boron electrophiles: Nucleophilic attack of an organometallic compound (e.g., Grignard or organolithium reagent) on a boron halide or alkoxide.

The specific mechanism for the formation of the C-B bond in this compound would depend on the synthetic route employed. The electronic properties of the betaine (B1666868) structure would likely play a role in modulating the reactivity of the boron center towards these transformations.

Oxidative decarboxylation is a chemical process in which a carboxyl group is removed from a molecule and replaced with another functional group, with a concurrent oxidation of the substrate. While there is no direct literature on the oxidative decarboxylation of this compound, we can infer potential pathways based on general mechanisms. For a reaction to occur at the boron-containing portion of the molecule, it would likely involve the cleavage of the carbon-boron bond and subsequent functionalization.

In a hypothetical oxidative decarboxylation scenario involving a carboxylic acid analogue of borobetaine, the reaction could be initiated by a single-electron oxidant. This would lead to the formation of a carboxyl radical, which could then undergo decarboxylation to generate a carbon-centered radical. The fate of this radical would depend on the reaction conditions. In the context of boronic acids, oxidative conditions can lead to the cleavage of the C-B bond and formation of phenols or other oxygenated products. A proposed mechanism for the oxidative decarboxylation of a related compound could involve the formation of a heme-meidated radical, followed by electron and proton transfers. nih.gov

Methyl Ester Functionality Transformations

The methyl ester group in this compound is susceptible to a range of transformations common to esters, including transesterification and cleavage.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. masterorganicchemistry.com

Base-catalyzed transesterification: A strong base, typically an alkoxide, acts as a nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the original alkoxide, yielding the new ester. youtube.com

For this compound, transesterification would allow for the modification of the ester functionality, potentially altering the physical and chemical properties of the molecule. The choice of catalyst and reaction conditions would be crucial to avoid unwanted side reactions at the boron center.

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOCH₃, NaOH) |

| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol | Nucleophilic attack by alkoxide |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Reversibility | Reversible | Essentially irreversible if a large excess of alcohol is used |

This table outlines general principles of transesterification and is not based on specific studies of this compound.

The cleavage of the methyl ester in this compound would typically proceed via hydrolysis, which can also be catalyzed by acid or base.

Acid-catalyzed hydrolysis: Similar to transesterification, the mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. masterorganicchemistry.com A tetrahedral intermediate is formed, and subsequent proton transfers lead to the expulsion of methanol (B129727) and the formation of the corresponding carboxylic acid.

Base-catalyzed hydrolysis (Saponification): A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion. An acid-base reaction between the carboxylic acid and the methoxide ion drives the reaction to completion, forming a carboxylate salt and methanol.

The formation of the methyl ester, conversely, would typically be achieved through Fischer esterification, where a carboxylic acid is reacted with methanol in the presence of an acid catalyst. The mechanism is the reverse of acid-catalyzed hydrolysis.

The stability of the boron-carbon bond and the betaine structure under the conditions required for ester cleavage or formation would need to be considered in any synthetic planning.

Radical Reactions Involving Ester Groups

The ester functional group in this compound can participate in various radical reactions, typically initiated by radical initiators or through photoredox catalysis. While typical O-acyl groups are generally unreactive under standard radical conditions (e.g., AIBN initiation, Bu3SnH), specific structural features or reaction conditions can facilitate their involvement. h1.co Radical reactions involving esters often proceed through carefully designed activated esters or via mechanisms that leverage photoinduced electron transfer. h1.corsc.org

In the context of this compound, radical generation could potentially occur via decarboxylation of related activated ester derivatives under photoredox conditions, leading to the formation of a carbon-centered radical. rsc.org Another potential pathway involves the fragmentation of a radical anion intermediate formed by a one-electron reduction of the ester group. rsc.org Radical chain reactions, often mediated by reagents like tributyltin hydride (Bu3SnH), can be used for functional group interconversions. researchgate.net For instance, a common radical chain mechanism involves initiation by AIBN, which generates a tributyltin radical that can then react with a suitable substrate to propagate the chain. researchgate.net

While direct studies on radical reactions of the this compound are not extensively documented, the principles governing radical chemistry of esters suggest that transformations such as deoxygenation (via conversion to a xanthate) or carbon-carbon bond formation are theoretically possible. researchgate.net These reactions typically rely on the generation of a carbon radical, which can then undergo further reactions like intermolecular addition to an alkene or alkyne. researchgate.net

Cross-Coupling and Post-Functionalization Reactions

This compound, as a boronic ester, is a valuable substrate for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgoup.com This palladium-catalyzed reaction is a cornerstone of C-C bond formation, valued for its mild conditions and high functional group tolerance. oup.comwhiterose.ac.uk Boronic esters can function directly as coupling partners, reacting with a variety of organic halides or triflates. wikipedia.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The precise manner in which the organic fragment is transferred from boron to palladium is a subject of detailed investigation, with studies showing that the boronic ester can react directly under catalytic conditions. wikipedia.org

The efficiency of these cross-coupling reactions can be influenced by catalysts, ligands, bases, and solvent systems. For example, the combination of a palladium catalyst like Pd2dba3 with a suitable phosphine (B1218219) ligand and a base such as K2CO3 has been shown to effectively couple boronic ester analogues with electrophiles. oup.com The versatility of this approach allows for the formation of sp3–sp2 and sp3–sp bonds, providing access to a diverse library of functionalized molecules from a common starting material. oup.com

| Entry | Electrophile | Nucleophile (Boron Reagent) | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium Phenyltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 92 |

| 2 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium 3-Methylphenyltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 85 |

| 3 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium 4-Methoxyphenyltrifluoroborate | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 75 |

| 4 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium trans-1-Propenyltrifluoroborate | Pd2dba3 / t-Bu2MeP·HBF4 | K2CO3 | Toluene/H2O | 90 |

Post-functionalization, or post-synthetic modification (PSM), refers to the chemical transformation of functional groups on an already assembled molecule. This strategy provides access to derivatives that may not be available through direct synthesis. For a molecule like this compound, PSM could involve reactions targeting the ester group, such as hydrolysis followed by amide coupling, or transformations of other parts of the molecule introduced via cross-coupling.

Stability and Degradation Pathways

The thermal stability of methyl esters is a critical factor in their handling and application. Studies on various methyl esters, such as methyl acetate (B1210297) and methyl butanoate, provide insight into the likely thermal decomposition pathways for this compound. st-andrews.ac.ukrsc.org Decomposition typically commences at elevated temperatures, with specific pathways and products depending on the temperature and molecular structure. st-andrews.ac.ukresearchgate.net

For simple methyl esters, one of the lowest-energy fragmentation channels is a four-center elimination reaction that releases methanol and forms a ketene. st-andrews.ac.ukresearchgate.net For example, the pyrolysis of methyl butanoate begins at approximately 800 K with the formation of methylketene (B14734522) and methanol. st-andrews.ac.uk

At higher temperatures (above 1000 K), more complex radical fragmentation processes dominate. st-andrews.ac.ukrsc.org These can include:

Concerted fragmentation to produce radicals and small molecules like CO and CO2. st-andrews.ac.ukresearchgate.net

Homolytic cleavage of C-C or C-O bonds to generate various radical species.

Hydrogen abstraction reactions , which can produce ester radicals that subsequently break down. rsc.org

The pyrolysis of methyl butanoate above 1300 K yields a complex mixture of smaller molecules, including CO, CO2, formaldehyde, propene, and ethene, indicating multiple fragmentation pathways are active. st-andrews.ac.ukresearchgate.net Studies on fatty acid methyl esters (FAMEs) show that thermal degradation can involve isomerization, hydrogenation, and pyrolysis, with stability being greater for more saturated and shorter-chain esters. Decomposition of some FAMEs becomes evident at temperatures around 325 °C.

| Decomposition Pathway | Primary Products | Approximate Onset Temperature | Reference Compound(s) |

|---|---|---|---|

| Cis-trans Isomerization | Isomerized Ester | 275-400 °C | Unsaturated FAMEs |

| 4-Center Elimination | Ketene, Methanol | ~527 °C (800 K) | Methyl Butanoate |

| Radical Fragmentation | CH3•, CO, CO2, H2CO, Alkenes | >727 °C (1000 K) | Methyl Acetate, Methyl Butanoate |

| Pyrolysis | Complex mixture of smaller hydrocarbons | >350 °C | FAMEs |

The chemical stability of this compound is influenced by both the boronic ester and the methyl ester functionalities. Boronic esters are known to be susceptible to certain chemical transformations, particularly hydrolysis and oxidation.

Hydrolysis: Boronic esters can undergo hydrolysis to revert to the corresponding boronic acid and alcohol. This reaction is often reversible and represents a significant challenge to the stability of these compounds in aqueous media. The rate of hydrolysis is highly dependent on the steric hindrance around the boron atom; bulkier diols used to form the ester can significantly enhance stability. Boronic esters derived from pinanediol are known to be relatively stable, while others can hydrolyze completely within an hour under test conditions. The hydrolysis of the ester can be facilitated by reagents such as thionyl chloride and pyridine (B92270) or can occur under aqueous acidic or basic conditions.

Oxidation: The carbon-boron bond in boronic esters is susceptible to oxidation. A widely used transformation is the oxidation to an alcohol using basic hydrogen peroxide, a reaction that proceeds with retention of configuration at the carbon center. Milder alternatives, such as sodium perborate, can also be used and may offer better functional group tolerance. Furthermore, methods for the direct oxidation of benzylic boronic esters to the corresponding ketones or aldehydes have been developed, utilizing copper catalysis with air as the oxidant or photoinduced processes under an oxygen atmosphere. These methods are often highly chemoselective, allowing the C-B bond to be oxidized in the presence of other sensitive functional groups like unprotected alcohols.

Degradation can also be accelerated by external factors. For instance, the oxidative degradation of methyl esters can be catalyzed by the presence of transition metal contaminants and accelerated by elevated temperatures and exposure to air and light.

Advanced Analytical Techniques for Borobetaine Methyl Ester Characterization

Chromatographic Separation and Detection Methods

Chromatography is essential for separating Borobetaine methyl ester from reaction mixtures, starting materials, byproducts, and degradants, as well as for quantitative analysis. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. chromatographyonline.com The suitability of GC for this compound is contingent on its ability to be vaporized without decomposition. Given that related boronate esters can be challenging to analyze by GC due to low volatility or susceptibility to hydrolysis, careful method development is required. nih.govresearchgate.net Derivatization to a more volatile species is a common strategy for analyzing boronic acids, although this may not be necessary for the ester form. nih.govnih.gov

Detectors: A Flame Ionization Detector (FID) offers general, high-sensitivity detection for organic compounds. For unambiguous identification and structural confirmation, coupling GC with a Mass Spectrometer (MS) is the preferred method. GC-MS provides both retention time data and a mass spectrum, which serves as a molecular fingerprint. chromatographyonline.com

Table 3: Illustrative Gas Chromatography (GC) Parameters

Click to view data

| Parameter | Description |

| Column | Phenyl methyl silicone fused silica (B1680970) capillary column (e.g., HP-5MS). chromatographyonline.com |

| Carrier Gas | Helium, constant flow. chromatographyonline.com |

| Injection Mode | Split/Splitless, depending on concentration. |

| Temperature Program | Ramped oven temperature (e.g., 80°C to 250°C) to elute components. chromatographyonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is often more suitable for the analysis of complex, non-volatile, or thermally labile molecules like boronate esters. researchgate.net LC methods avoid the need for high temperatures, reducing the risk of degradation.

Separation Modes: Reversed-phase (RP-HPLC) using a C18 column is the most common mode, separating compounds based on hydrophobicity. For polar compounds like boronate esters, which can be prone to hydrolysis, specialized approaches may be needed. nih.gov These can include using non-aqueous mobile phases or employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes. researchgate.net

Detection: A UV detector can be used if the compound or its impurities have a chromophore. However, for universal detection and definitive identification, coupling LC with Mass Spectrometry (LC-MS) is the gold standard. researchgate.netrsc.orgmdpi.com LC-MS provides retention time, molecular weight, and fragmentation data, enabling precise quantification and confident identification of this compound and related impurities.

Table 4: Compound Names Mentioned

Hyphenated Techniques (e.g., GC-MS) for Compositional and Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, offering high-resolution separation and definitive molecular identification. However, the direct analysis of this compound by GC-MS is fundamentally challenging.

The primary obstacle is the compound's zwitterionic character. This compound possesses a permanently positive-charged quaternary ammonium (B1175870) group, which renders the molecule non-volatile. researchgate.net Gas chromatography requires analytes to be volatile or semi-volatile to be transported through the column by the carrier gas. Even with the carboxyl group of the parent borobetaine molecule converted to a methyl ester, the permanent charge on the nitrogen atom prevents volatilization under typical GC conditions, making it impossible to elute from standard GC columns. researchgate.net

For GC-MS to be a viable technique, chemical modification to neutralize the charge and increase volatility would be an absolute prerequisite. researchgate.net Furthermore, the boronic acid moiety itself presents challenges, as boronic acids have a tendency to form cyclic trimers known as boroxines, which can complicate analysis. researchgate.net Therefore, while GC-MS is a powerful tool for many methyl esters, its application to this compound is contingent on the development of a successful derivatization strategy, which is discussed in section 4.4.

Another advanced hyphenated technique is Gas Chromatography-Mass Spectrometry/Combustion/Isotope Ratio Mass Spectrometry (GC-MS/C/IRMS). This method is used to determine the isotopic ratios of specific compounds, providing information about their origin or synthesis pathway. nih.gov While a powerful tool, its application to this compound would still face the same fundamental challenge of non-volatility that hinders conventional GC-MS analysis.

Advanced Mass Spectrometry (MS) Applications

Given the limitations of GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most suitable and powerful technique for the analysis of this compound. The inherent compatibility of LC with polar, non-volatile, and zwitterionic compounds allows for direct analysis without the need for complex derivatization.

Tandem mass spectrometry (LC-MS/MS), particularly using a triple quadrupole mass spectrometer, is considered the gold standard for the quantitative analysis of analogous compounds like L-carnitine and its esters. nih.govnih.govnih.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For this compound, this would involve selecting the protonated molecule [M+H]⁺ as the precursor ion and identifying characteristic product ions after collision-induced dissociation (CID).

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is invaluable for the unambiguous identification of this compound, allowing for the determination of its elemental formula and helping to differentiate it from other compounds with the same nominal mass (isobaric interferences). researchgate.net

To handle the polar nature of the analyte, specialized chromatographic techniques are often employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. It is highly effective for retaining and separating very polar compounds like carnitines and would be well-suited for this compound. sigmaaldrich.com

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating polar and charged analytes like underivatized acylcarnitines. iu.edu

| Technique | Application for this compound | Key Advantages |

| LC-MS/MS (Triple Quadrupole) | Target quantification in complex matrices (e.g., biological fluids). | High sensitivity, high selectivity, robust quantification. nih.gov |

| LC-HRMS (TOF, Orbitrap) | Accurate mass measurement for structural confirmation and identification of unknowns. | High mass accuracy, formula determination, differentiation of isobars. researchgate.net |

| HILIC-MS | Chromatographic separation of the highly polar, underivatized molecule. | Excellent retention for polar compounds, compatible with MS. sigmaaldrich.com |

| MALDI-MS | Analysis of boronic acids, often with a matrix that also acts as a derivatizing agent. | Rapid analysis, tolerance for some salts. nih.gov |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical technique. libretexts.org For this compound, derivatization can be employed to overcome the challenges associated with both GC-MS and LC-MS analysis.

Derivatization for GC-MS: As established, GC-MS analysis is not feasible without derivatization. The primary target for this would be the boronic acid functional group. Boronic acids can be derivatized with diols to form more stable and volatile cyclic boronate esters. researchgate.net This strategy prevents the formation of boroxines and improves chromatographic behavior.

Derivatization for LC-MS: Although direct LC-MS analysis is possible, derivatization can still be beneficial. It can be used to improve chromatographic retention on reversed-phase columns (by increasing hydrophobicity) or to enhance ionization efficiency and detection sensitivity. libretexts.org For instance, methods developed for carnitine analysis have utilized derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) to create derivatives with improved chromatographic and mass spectrometric properties. researchgate.net Similarly, derivatization of the boronic acid group can be performed to achieve better analytical performance. nih.gov

| Derivatization Reagent Class | Target Functional Group | Purpose | Resulting Derivative |

| Diols (e.g., Pinacol (B44631), 1,3-Propanediol) | Boronic Acid | Improve stability and volatility for GC-MS; prevent boroxine (B1236090) formation. researchgate.netnih.gov | Cyclic Boronate Ester |

| Acylating Agents (e.g., Perfluorinated Anhydrides) | Amines, Alcohols | Increase volatility and improve detection (ECD for GC). libretexts.org | Acyl Derivative |

| Alkylating Agents (e.g., Pentafluorobenzyl Bromide) | Carboxylic Acids (on parent compound) | Form esters to increase volatility and improve detection. gcms.cz | PFB Ester |

| Silylating Agents (e.g., BSTFA, MSTFA) | Active hydrogens (Alcohols, Amines, Acids) | Increase volatility for GC-MS. libretexts.orggcms.cz | Trimethylsilyl (TMS) Derivative |

Quantitative Analytical Method Development and Validation

The development of a robust and reliable quantitative method is crucial for the accurate measurement of this compound in various samples. An LC-MS/MS method is the most appropriate platform for this purpose. rsc.orgresearchgate.net The development and validation process follows internationally recognized guidelines to ensure the data generated is accurate and reproducible.

The key stages of method development involve:

Optimization of MS Parameters: Tuning the instrument to achieve the maximum signal intensity for the specific precursor and product ions of this compound.

Chromatographic Method Development: Selecting the appropriate column (e.g., HILIC, mixed-mode) and mobile phase to achieve good peak shape, adequate retention, and separation from matrix components. sigmaaldrich.comiu.edu

Sample Preparation: Developing an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently isolate the analyte from the sample matrix and minimize interference.

Selection of Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., Borobetaine d3-methyl ester) is highly recommended to correct for variations in sample preparation, chromatography, and instrument response.

Once developed, the method must be rigorously validated to demonstrate its fitness for purpose. The validation process assesses several key parameters: nih.govresearchgate.net

| Validation Parameter | Description | Common Acceptance Criteria |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. |

| Linearity & Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99. nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision (Repeatability & Intermediate) | The degree of agreement among a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy/precision criteria. mdpi.com |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | Assessed by comparing analyte response in matrix vs. neat solution. |

| Stability | The chemical stability of the analyte in the matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial value. |

Successful validation of these parameters ensures that the analytical method is reliable, accurate, and suitable for its intended application in the quantitative analysis of this compound.

Exploration of Biological and Environmental Interactions of Borobetaine Methyl Ester Non Clinical Focus

Biochemical Interactions and Mechanisms

There is no specific information available on the biochemical interactions and mechanisms of Borobetaine methyl ester. In a general context, the reactivity of organoboron compounds is influenced by the boron-carbon bond, which has low polarity. These compounds can act as electrophiles.

Enzymatic Transformations

Specific enzymatic transformations of this compound have not been documented. Generally, methyl esters can be susceptible to hydrolysis by esterase enzymes, which cleave the ester bond to form a carboxylic acid and methanol (B129727). The presence of the borobetaine moiety might influence the susceptibility of the methyl ester group to enzymatic action, but without specific studies, this remains speculative.

Environmental Fate and Biodegradation Studies

There are no studies available on the environmental fate and biodegradation of this compound. For betaine (B1666868) esters in general, the ester linkage can be a point of degradation. For instance, some betaine ester-based compounds are designed to be degradable in slightly alkaline conditions, such as those found in seawater. The biodegradation of betaine surfactants by microorganisms like Pseudomonas has been observed, typically involving the breakdown of both the hydrophobic and hydrophilic parts of the molecule.

The environmental fate of organoboron compounds can be influenced by factors such as their interaction with soil and their toxicity to aquatic organisms. Boron compounds, in general, are considered to have relatively low toxicity in aquatic environments, though this can vary.

Analogous Biologically Active Methyl Ester Derivatives (General Context)

While no direct analogs of this compound with documented biological activity were found, many other methyl ester derivatives are known to be biologically active. Methyl esters are often synthesized from biologically active carboxylic acids to improve their ability to penetrate cell membranes. The biological activity of these derivatives is diverse and depends on the parent molecule. For example, some N-sulfonylhydrazone methyl esters are metabolized by carboxylesterases, and certain fatty acid methyl esters have applications in plant protection.

Emerging Research Directions and Potential Applications Non Clinical

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

Borobetaine methyl ester and its structural relatives, boronic acids and their esters, are pivotal reagents in modern organic synthesis for the construction of complex molecular architectures. Their utility primarily stems from their participation in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of boronic acid derivatives is in the Suzuki-Miyaura coupling reaction. nih.govlibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org Boronic esters, such as the pinacol (B44631) ester, are frequently employed in these reactions due to their stability, ease of handling, and generally low toxicity compared to other organometallic reagents. nih.goved.ac.uk The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex molecules, including pharmaceuticals and conjugated organic materials. nih.gov

The stability and reactivity of boronic esters can be fine-tuned by modifying the diol used for esterification. For instance, six-membered cyclic boronic esters have been found to be more thermodynamically stable than their five-membered counterparts. ed.ac.uk This tunability is crucial when designing synthetic routes for intricate molecules where specific reaction conditions and functional group tolerance are required.

In the context of peptide synthesis, protected amino acids are essential building blocks. While not a direct application of this compound itself in its entirety, the methyl ester functional group is a common strategy for protecting the carboxylic acid of an amino acid during peptide synthesis. masterorganicchemistry.comlibretexts.org This prevents unwanted side reactions while the peptide chain is being assembled. masterorganicchemistry.com

The following table summarizes the key features of boronic esters as synthetic building blocks:

| Feature | Description | Relevance to Complex Molecule Synthesis |

| Participation in Cross-Coupling Reactions | Boronic esters are key substrates in reactions like the Suzuki-Miyaura coupling. nih.govlibretexts.org | Enables the formation of C-C bonds, crucial for building molecular complexity. |

| Stability and Handling | Generally stable, non-toxic, and easy to handle compared to other organometallic reagents. nih.gov | Facilitates their use in a wide range of laboratory and potential industrial settings. |

| Tunable Reactivity | The chemical properties can be altered by changing the ester group. ed.ac.uk | Allows for optimization of reaction conditions for specific synthetic targets. |

| Functional Group in Peptides | The methyl ester moiety is a common protecting group in peptide synthesis. masterorganicchemistry.comlibretexts.org | Essential for the controlled, stepwise synthesis of peptides and proteins. |

Catalytic Roles or Promoter Activities

Recent research has highlighted the potential of borane (B79455) adducts, including compounds structurally related to this compound, to act as catalysts or promoters in various organic transformations. These compounds can facilitate reactions through different mechanisms, including the generation of reactive intermediates.

A notable example is the photocatalytic decarboxylation of trimethylamine (B31210) carboxyborane, a close structural analog of this compound. acs.org Under mild conditions, this process generates boryl radicals, which can then participate in borylation reactions with imines and alkenes. acs.org This method demonstrates broad substrate compatibility and has been used for the functionalization of biologically relevant molecules. acs.org The generation of boryl radicals through this pathway opens up new possibilities for the application of borane adducts in radical chemistry. acs.org

The following table details the catalytic application of a trimethylamine carboxyborane:

| Reaction | Catalyst/Reagent | Intermediate | Application |

| Photocatalytic Borylation | Trimethylamine Carboxyborane | Boryl Radical | Borylation of imines and alkenes, functionalization of bioactive molecules. acs.org |

This innovative approach expands the utility of trimethylamine-borane complexes beyond their traditional roles, showcasing their potential in developing novel synthetic methodologies.

Novel Material Science Applications

The incorporation of boron-containing compounds into polymers and other materials is an active area of research, with the goal of developing materials with novel thermal, mechanical, and electronic properties. While direct applications of this compound in material science are not yet widely documented, the properties of related borane and ester compounds suggest potential avenues for exploration.

Borane clusters, for example, are being integrated into polymeric frameworks to create Borane Cluster-Containing Polymers (BCCPs). rsc.org These materials combine the properties of the borane clusters with those of the polymer, leading to enhanced thermal and chemical stability. rsc.org Such polymers have potential applications as heat-resistant coatings and in chemical sensing. rsc.org

In a different application, boric acid esters have been used to modify magnesium borate (B1201080) whiskers, which are then incorporated into polypropylene (B1209903) composites. dntb.gov.ua This modification improves the tensile and impact strength of the resulting polymer composite. dntb.gov.ua The modified whiskers act as nucleating agents, facilitating the crystallization of the polypropylene and enhancing its mechanical properties. dntb.gov.ua

Interdisciplinary Research Opportunities

The unique chemical nature of this compound and related borane adducts presents opportunities for interdisciplinary research, bridging organic synthesis, catalysis, and material science with other fields.

Amine-borane complexes, in general, are being investigated for their potential in hydrogen storage due to their high hydrogen content and stability. h2tools.org While this application is primarily focused on energy, the fundamental understanding of the chemistry of these adducts is crucial and can inform their use in other areas. The synthesis and handling of these materials require expertise in inorganic and organic chemistry, while their application in hydrogen storage systems involves materials science and engineering. h2tools.org

Furthermore, the development of new synthetic methods utilizing borane adducts, such as the photocatalytic borylation mentioned earlier, can have a significant impact on medicinal chemistry and drug discovery by providing novel ways to synthesize and modify complex molecules. acs.org The stability and reactivity of these borane adducts make them attractive reagents for a variety of chemical transformations. ccspublishing.org.cn

The interdisciplinary nature of research involving borane adducts is summarized in the table below:

| Research Area | Connection to Borane Adducts | Potential Impact |

| Energy Storage | High hydrogen content in amine-borane complexes. h2tools.org | Development of new materials for hydrogen storage. |

| Medicinal Chemistry | Use as reagents in novel synthetic methodologies. acs.org | Facilitating the synthesis of new drug candidates. |

| Organic Synthesis | Stable and versatile reagents for C-B bond formation. ccspublishing.org.cn | Expanding the toolbox of synthetic chemists. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.